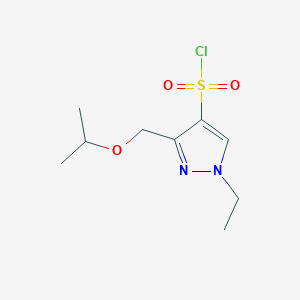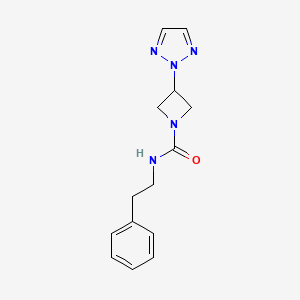
3,3-Difluoropropane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoropropane-1-thiol: is an organosulfur compound characterized by the presence of a thiol group (-SH) and two fluorine atoms attached to the third carbon of a propane chainThe presence of fluorine atoms in this compound imparts unique chemical properties, making it a compound of interest in various scientific and industrial applications .
Applications De Recherche Scientifique
Chemistry: 3,3-Difluoropropane-1-thiol is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity due to the presence of fluorine atoms makes it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine: In biological research, thiols play a crucial role in redox reactions and cellular signaling. This compound may be used in studies investigating the effects of fluorinated thiols on biological systems and their potential therapeutic applications .
Industry: Industrially, this compound is utilized in the production of specialty chemicals, including polymers and surfactants. Its reactivity with various substrates under mild conditions makes it suitable for use in chemical manufacturing processes .
Mécanisme D'action
Target of Action
Many compounds containing thiol groups are known to interact with proteins, particularly at cysteine residues. This is due to the reactivity of the thiol group, which can form covalent bonds with certain amino acid side chains .
Mode of Action
The compound could potentially act as an electrophile, reacting with nucleophilic sites on proteins. This could lead to modifications of the protein structure and function .
Biochemical Pathways
The exact pathways affected would depend on the specific proteins targeted by the compound. Thiol-containing compounds are known to play roles in various biochemical processes, including enzymatic reactions and antioxidant defense .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s reactivity, stability, and efficacy. For example, the reactivity of thiol groups can be influenced by the polarity of the medium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3-Difluoropropane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3,3-difluoropropyl halides with thiourea, followed by hydrolysis to yield the desired thiol. The reaction typically proceeds under mild conditions, with the thiourea acting as a sulfur nucleophile .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The specific details of these methods are often proprietary, but they generally aim to optimize reaction conditions such as temperature, pressure, and the use of catalysts to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoropropane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents such as bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in an alkyl halide.
Common Reagents and Conditions:
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Thiourea or sodium hydrosulfide (NaSH) as sulfur nucleophiles.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Alkyl thiols (R-SH) and corresponding halide salts.
Comparaison Avec Des Composés Similaires
3-Methyl-1-butanethiol: Known for its strong odor and use in skunk scent.
2-Butene-1-thiol: Another thiol with a distinctive smell, used in natural gas odorization.
Ethanethiol: A simple thiol added to natural gas for leak detection.
Uniqueness: 3,3-Difluoropropane-1-thiol is unique due to the presence of fluorine atoms, which significantly alter its chemical properties compared to other thiols. The fluorine atoms increase the compound’s stability and reactivity, making it valuable in specialized applications where other thiols may not be suitable .
Propriétés
IUPAC Name |
3,3-difluoropropane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2S/c4-3(5)1-2-6/h3,6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUNOLQZVPBIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488895.png)
![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2488899.png)
![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)




![7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2488910.png)
![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2488911.png)



